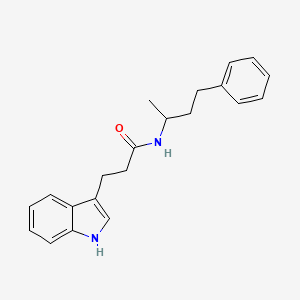
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a propanamide group attached to the indole nitrogen.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide can be achieved through a multi-step process:
Starting Materials: Indole, 4-phenylbutan-2-amine, and propanoyl chloride.
Step 1: The indole is first reacted with propanoyl chloride in the presence of a base such as triethylamine to form 3-(1H-indol-3-yl)propanamide.
Step 2: The resulting 3-(1H-indol-3-yl)propanamide is then coupled with 4-phenylbutan-2-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane-tetrahydrofuran complex.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
科学的研究の応用
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:
Molecular Targets: May include enzymes, receptors, and proteins involved in cellular signaling pathways.
Pathways Involved: Could affect pathways related to inflammation, cell proliferation, and apoptosis.
類似化合物との比較
Similar Compounds
3-(1H-indol-3-yl)propanamide: Lacks the 4-phenylbutan-2-yl group.
N-(4-phenylbutan-2-yl)propanamide: Lacks the indole core.
Indole-3-carboxamide: Contains a carboxamide group instead of a propanamide group.
Uniqueness
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide is unique due to the presence of both the indole core and the 4-phenylbutan-2-yl group, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
分子式 |
C21H24N2O |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
3-(1H-indol-3-yl)-N-(4-phenylbutan-2-yl)propanamide |
InChI |
InChI=1S/C21H24N2O/c1-16(11-12-17-7-3-2-4-8-17)23-21(24)14-13-18-15-22-20-10-6-5-9-19(18)20/h2-10,15-16,22H,11-14H2,1H3,(H,23,24) |
InChIキー |
BQKLEOBMFAGUJC-UHFFFAOYSA-N |
正規SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CCC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


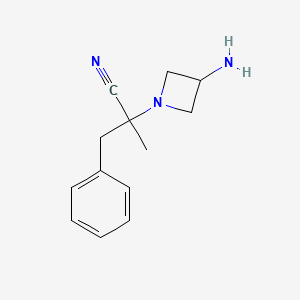
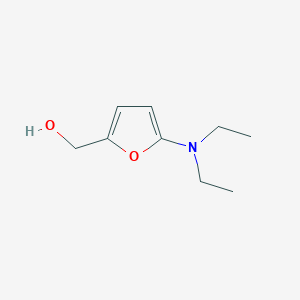
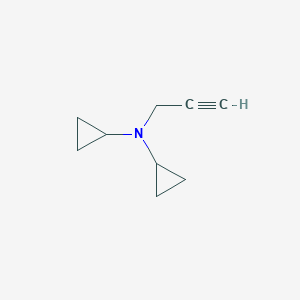
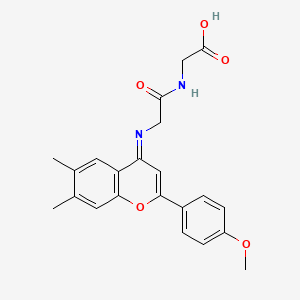

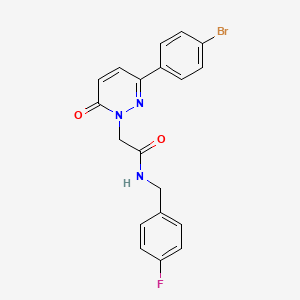
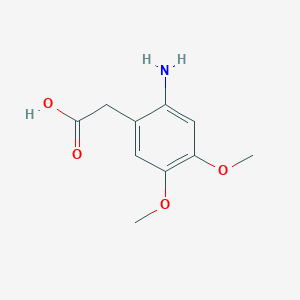
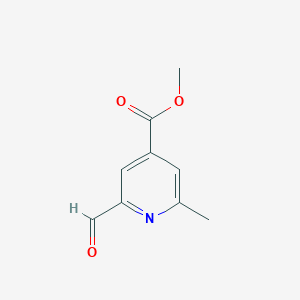
![7-Ethyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14868385.png)
![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)
![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14868395.png)
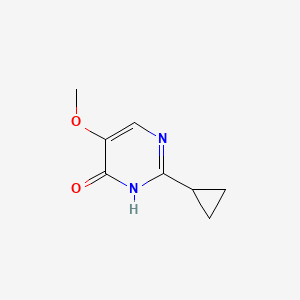

![(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14868431.png)
